7-Fluoro-6-Nitro-4(H)-Quinazoline

Catalog No.
S8960380
CAS No.
M.F
C8H4FN3O3
M. Wt
209.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-6-Nitro-4(H)-Quinazoline

Product Name

7-Fluoro-6-Nitro-4(H)-Quinazoline

IUPAC Name

7-fluoro-6-nitro-1H-quinazolin-2-one

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13)

InChI Key

QTWWHMCOMVAYJI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F

7-Fluoro-6-Nitro-4(H)-Quinazoline, also known as 7-Fluoro-6-nitroquinazolin-4(3H)-one, is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fluorine atom at the 7th position and a nitro group at the 6th position on the quinazoline ring system. Its chemical formula is C8H4FN3O3C_8H_4FN_3O_3 and it has been identified as a significant intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium) or sodium borohydride.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives .

Common Reagents and Conditions

  • For Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
  • For Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

  • From Reduction: The reduction of the nitro group yields 7-fluoro-6-aminoquinazolin-4(3H)-one.
  • From Substitution: Various derivatives depending on the nucleophile used.

7-Fluoro-6-Nitro-4(H)-Quinazoline has shown potential biological activity, particularly in medicinal chemistry. It is studied for its interactions with biological targets, including enzymes and receptors involved in cancer pathways. The compound serves as a building block in synthesizing potential anticancer agents and multi-targeted Raf kinase inhibitors, which are crucial in cancer treatment strategies .

The synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline typically involves several steps:

  • Starting Material: The process often begins with 7-fluoroquinazolin-4(3H)-one.
  • Nitration: The starting material is treated with concentrated sulfuric acid and fuming nitric acid to introduce the nitro group at the 6th position.
  • Purification: The crude product is purified through recrystallization from suitable solvents like acetic acid .

Industrial Production Methods

While specific industrial production methods are not widely documented, they generally involve scaling up laboratory synthesis methods to optimize yields and purity while ensuring cost-effectiveness and environmental sustainability.

7-Fluoro-6-Nitro-4(H)-Quinazoline finds applications in various fields:

  • Medicinal Chemistry: It is utilized as an intermediate in developing anticancer drugs and multi-targeted kinase inhibitors.
  • Biological Studies: The compound is investigated for its interactions with various biological targets.
  • Material Science: It may also be explored for developing new materials with unique properties .

Research indicates that 7-Fluoro-6-Nitro-4(H)-Quinazoline interacts with multiple biological targets, contributing to its potential therapeutic effects. Studies have focused on its role in inhibiting specific kinases involved in cancer progression, showcasing its promise as part of targeted therapy regimens .

Several compounds share structural similarities with 7-Fluoro-6-Nitro-4(H)-Quinazoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
6-NitroquinazolineLacks fluorine substitutionMore reactive due to absence of fluorine
8-NitroquinazolineNitro group at the 8th positionDifferent reactivity patterns compared to 6-nitro
7-ChloroquinazolineChlorine instead of fluorineAltered electronic properties affecting reactivity
2-AminoquinazolineAmino group at the 2nd positionEnhanced solubility and potential biological activity

The uniqueness of 7-Fluoro-6-Nitro-4(H)-Quinazoline lies in its specific combination of functional groups that influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry .

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.02366916 g/mol

Monoisotopic Mass

209.02366916 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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